An In-depth Technical Guide to the Chemical Properties of 1-Isopropylazetidin-3-amine
An In-depth Technical Guide to the Chemical Properties of 1-Isopropylazetidin-3-amine
This guide provides a comprehensive overview of the known and predicted chemical properties of 1-Isopropylazetidin-3-amine, a substituted azetidine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related compounds and general chemical principles.
Chemical Structure and Identifiers
1-Isopropylazetidin-3-amine is a four-membered heterocyclic amine. The structure consists of an azetidine ring substituted with an isopropyl group at the nitrogen atom (position 1) and an amino group at position 3.
Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-Isopropylazetidin-3-amine |
| CAS Number | Dihydrochloride salt: 888032-75-5, 117546-56-2 |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol (Free Base) |
| Molecular Weight | 187.11 g/mol (Dihydrochloride Salt)[1] |
Physicochemical Properties
| Property | Value (Free Base - Predicted) | Value (Dihydrochloride Salt - Experimental) |
| Boiling Point | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
| pKa | ~9-10 (amine) | Not Available |
| Solubility | Soluble in water and polar organic solvents | Not Available |
| LogP | Not Available | Not Available |
Spectroscopic Data
Detailed experimental spectra for 1-Isopropylazetidin-3-amine are not widely published. However, the expected spectroscopic characteristics can be inferred from the known properties of amines and azetidine rings.[2][3][4]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the isopropyl group protons, the azetidine ring protons, and the amine group protons. The chemical shifts (δ) are predicted to be in the following regions:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Isopropyl CH | Septet | 1H |
| Isopropyl CH3 | Doublet | 6H |
| Azetidine CH2 | Multiplet | 4H |
| Azetidine CH-NH2 | Multiplet | 1H |
| Amine NH2 | Broad singlet | 2H |
13C NMR Spectroscopy
The carbon-13 NMR spectrum should display distinct signals for the carbons of the isopropyl group and the azetidine ring.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Isopropyl CH | 50-60 |
| Isopropyl CH3 | 20-25 |
| Azetidine CH2 | 40-50 |
| Azetidine CH-NH2 | 45-55 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Isopropylazetidin-3-amine is expected to exhibit characteristic absorption bands for N-H and C-N bonds.[3][5]
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Mass Spectrometry
The mass spectrum of 1-Isopropylazetidin-3-amine is expected to show a molecular ion peak (M+) at m/z 114. Common fragmentation patterns for amines would likely involve the loss of alkyl groups.
Synthesis and Reactivity
Synthesis
The synthesis of 1-Isopropylazetidin-3-amine can be approached through several general methods for the preparation of N-substituted azetidines. A common strategy involves the reductive amination of a suitable azetidin-3-one precursor with isopropylamine.[6]
Caption: General workflow for the synthesis of 1-Isopropylazetidin-3-amine.
Experimental Protocol (General): To a solution of azetidin-3-one hydrochloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added isopropylamine, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like extraction and chromatography.
Reactivity
The reactivity of 1-Isopropylazetidin-3-amine is dictated by the nucleophilicity of the two nitrogen atoms and the ring strain of the azetidine core.[7]
-
N-Alkylation/N-Acylation: The primary amino group is expected to be more nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides.
-
Ring Opening: The strained four-membered ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles.
Biological Activity and Potential Applications
While specific biological data for 1-Isopropylazetidin-3-amine is limited, azetidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[8][9][10][11]
-
Antibacterial and Antifungal Activity: Many azetidine-containing compounds have shown promise as antimicrobial agents.[11]
-
Enzyme Inhibition: The constrained conformation of the azetidine ring can be beneficial for binding to enzyme active sites.
-
Central Nervous System (CNS) Activity: Some azetidine derivatives have been investigated as inhibitors of GABA uptake and may have applications in neurological disorders.[8]
Caption: Potential signaling pathway interaction for 1-Isopropylazetidin-3-amine.
Conclusion
1-Isopropylazetidin-3-amine is a compound with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is currently scarce, this guide provides a foundational understanding of its expected chemical properties based on the behavior of related azetidine and amine compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.
References
- 1. opcw.org [opcw.org]
- 2. N-Isopropylethylenediamine [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. peerj.com [peerj.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. 117546-56-2|1-Isopropylazetidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy 1-(3,3,3-trifluoropropyl)azetidin-3-amine (EVT-6748667) | 1342697-73-7 [evitachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
